molecular formula C8H7ClN2O2 B8628134 7-Chloro-5-nitroindoline CAS No. 196205-08-0

7-Chloro-5-nitroindoline

Cat. No.: B8628134
CAS No.: 196205-08-0
M. Wt: 198.60 g/mol
InChI Key: MDFIYXAUHLQZBB-UHFFFAOYSA-N
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Description

7-Chloro-5-nitroindoline is a substituted indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline core). The compound features a chlorine substituent at position 7 and a nitro group (-NO₂) at position 3. Substituted indolines are pivotal in medicinal chemistry due to their bioactivity, often serving as precursors for pharmaceuticals or agrochemicals .

Properties

CAS No.

196205-08-0

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

7-chloro-5-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7ClN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2

InChI Key

MDFIYXAUHLQZBB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 7-Chloro-5-nitroindoline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Reference
This compound Not explicitly provided Inferred ~196.6* Cl (C7), NO₂ (C5) Potential pharmacological activity
7-Nitroindole C₈H₆N₂O₂ 178.15 NO₂ (C7) Fungicide, antioxidant, DNA research
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 OCH₃ (C7), COOH (C3) Research reagent
5-Chloro-2-methylene-1,3,3-trimethylindoline C₁₂H₁₄ClN 207.66 Cl (C5), CH₂ (C2), CH₃ (C1,3,3) Intermediate in organic synthesis
7-Chloro-5-isoquinolinamine C₉H₇ClN₂ 178.62 Cl (C7), NH₂ (C5) Pharmacological research

*Molecular weight calculated based on indoline core (C₈H₉N = 119.16) + substituents (Cl: 35.45, NO₂: 46.01).

Key Observations:
  • Electron-Withdrawing Substituents : The chloro and nitro groups in this compound are electron-withdrawing, which may enhance stability and alter reactivity compared to electron-donating groups (e.g., methoxy in 7-Methoxy-1H-indole-3-carboxylic acid) .

Physicochemical Properties

  • Melting Points : While this compound’s melting point is undocumented, analogs like 7-Methoxy-1H-indole-3-carboxylic acid exhibit high melting points (199–201°C), suggesting that nitro and chloro substituents may similarly increase thermal stability .
  • Solubility : Nitro groups typically reduce aqueous solubility, but the indoline core may mitigate this compared to fully aromatic indoles .

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